molecular formula C12H12N2O2S B1421910 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1176779-79-5

2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1421910
CAS RN: 1176779-79-5
M. Wt: 248.3 g/mol
InChI Key: HCHLNIKHGFQXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of “2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid” is determined by its molecular formula C12H12N2O2S. The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The 2,4-dimethylphenyl group and the carboxylic acid group are attached to this ring .

Future Directions

The future directions for research on “2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid” and similar compounds could include further exploration of their synthesis, chemical reactivity, and potential biological activity . Thiazole derivatives are of interest in various fields, including medicinal chemistry, due to their presence in many biologically active compounds .

properties

IUPAC Name

2-(2,4-dimethylanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-3-4-9(8(2)5-7)13-12-14-10(6-17-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHLNIKHGFQXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid

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